molecular formula C11H9NO2S B6395723 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% CAS No. 1261978-31-7

3-Amino-5-(thiophen-2-yl)benzoic acid, 95%

Cat. No. B6395723
CAS RN: 1261978-31-7
M. Wt: 219.26 g/mol
InChI Key: NFPUFBHWMUYFKM-UHFFFAOYSA-N
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Description

3-Amino-5-(thiophen-2-yl)benzoic acid (3-ATB) is a thiophene-based derivative of benzoic acid that has a wide range of applications in the field of organic chemistry and biochemistry. 3-ATB is a versatile compound that is used for various research purposes and is used in the synthesis of various other compounds. 3-ATB has a wide range of applications in the field of organic chemistry and biochemistry, and is also used in the synthesis of various other compounds.

Mechanism of Action

3-Amino-5-(thiophen-2-yl)benzoic acid, 95% has a wide range of applications in the field of organic chemistry and biochemistry. Its mechanism of action is based on its ability to form a complex with other molecules, such as proteins or enzymes, as well as its ability to interact with other molecules. 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is able to interact with proteins and enzymes due to its structure, which consists of an amine group and a thiophene ring. This structure allows 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% to form a complex with other molecules, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
3-Amino-5-(thiophen-2-yl)benzoic acid, 95% has a wide range of applications in the field of biochemistry and physiology. It has been used in the study of various biochemical processes, such as metabolism, enzyme activity, and gene expression. 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. Additionally, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is a versatile compound that has a wide range of applications in the field of organic chemistry and biochemistry. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be easily purchased from chemical suppliers. However, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is a relatively toxic compound, and should be handled with care. Additionally, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is a relatively volatile compound, and should be stored in a cool, dry place.

Future Directions

3-Amino-5-(thiophen-2-yl)benzoic acid, 95% has a wide range of potential applications in the field of organic chemistry and biochemistry. One potential future direction is the use of 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% in the synthesis of various other compounds, such as polymers, pharmaceuticals, and other organic compounds. Additionally, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% could be used in the study of various biochemical processes, such as metabolism, enzyme activity, and gene expression. 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% could also be used in the development of new drugs, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase. Finally, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% could be used in the development of new materials, as it is a relatively stable compound and is relatively easy to synthesize.

Synthesis Methods

3-Amino-5-(thiophen-2-yl)benzoic acid, 95% can be synthesized through a variety of methods, including a Grignard reaction of thiophenylmagnesium bromide with benzene, an acid-catalyzed reaction of thiophene and benzoic acid, and a direct reaction of thiophene and benzoic acid. The Grignard reaction is the most common method of synthesis, and is usually carried out in a solvent such as acetonitrile or dimethylformamide. The acid-catalyzed reaction is usually carried out in a solvent such as dichloromethane or dichloroethane, and the direct reaction is usually carried out in a solvent such as toluene or xylene.

Scientific Research Applications

3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is a useful compound for scientific research due to its versatile properties. It is used in the synthesis of various other compounds, including polymers, pharmaceuticals, and other organic compounds. It is also used as a reagent in various organic reactions, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. Additionally, 3-Amino-5-(thiophen-2-yl)benzoic acid, 95% is used in the synthesis of various other compounds, such as polymers, pharmaceuticals, and other organic compounds.

properties

IUPAC Name

3-amino-5-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPUFBHWMUYFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688533
Record name 3-Amino-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261978-31-7
Record name 3-Amino-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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